
2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid is a chemical compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 g/mol . This compound features a pyrrole ring substituted with a tosyl group and an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid typically involves the condensation of pyrrole derivatives with tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride . The reaction conditions are mild and yield good to excellent results.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the use of catalytic systems and green chemistry approaches, can be applied to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrrole ring can participate in various chemical reactions due to its electron-rich nature, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-pyrrol-3-yl)acetic acid: This compound lacks the tosyl group but shares the pyrrole and acetic acid moieties.
N-tosylpyrrole: Similar in structure but without the acetic acid group.
Pyrrole-2-carboxylic acid: Contains a carboxylic acid group attached to the pyrrole ring.
Uniqueness
2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid is unique due to the presence of both the tosyl and acetic acid groups, which provide distinct reactivity and versatility in chemical synthesis. The tosyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
CAS-Nummer |
1017789-74-0 |
|---|---|
Molekularformel |
C13H13NO4S |
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C13H13NO4S/c1-10-2-4-12(5-3-10)19(17,18)14-7-6-11(9-14)8-13(15)16/h2-7,9H,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
WIMHMDZINBLLIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


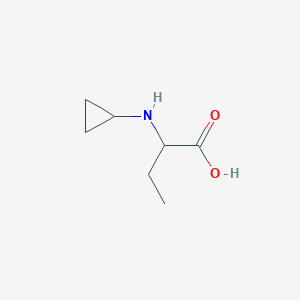
![methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B11815290.png)
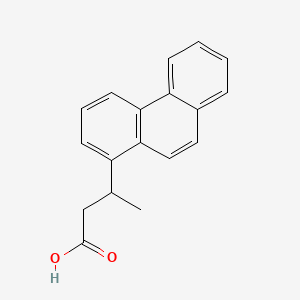

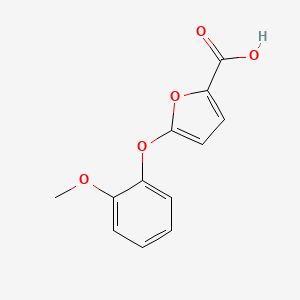


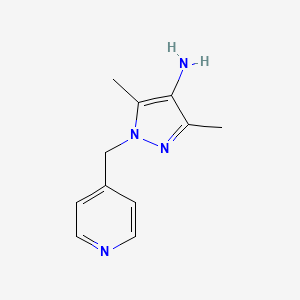

![ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11815337.png)
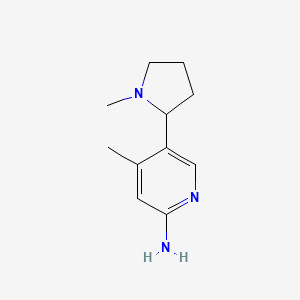
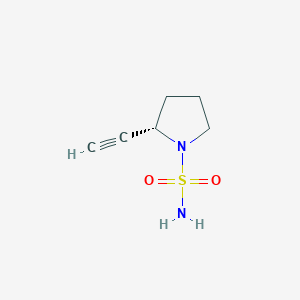
![A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B11815359.png)
![tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)
